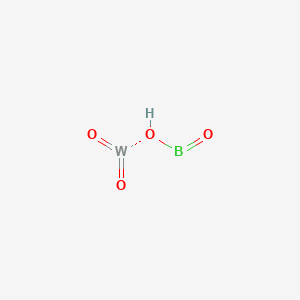

Tungsten boron tetraoxide

Description

Tungsten boron tetraoxide (hypothetical formula: WBO₄) is a ternary oxide compound combining tungsten (W), boron (B), and oxygen (O). Such compounds are typically explored for applications in catalysis, high-temperature materials, or electronic ceramics. Analytical challenges in characterizing boron-containing compounds, as noted in , may apply to this compound due to limitations in resolving boron speciation in complex matrices .

Properties

CAS No. |

56644-98-5 |

|---|---|

Molecular Formula |

BHO4W |

Molecular Weight |

259.66 g/mol |

IUPAC Name |

dioxotungsten;oxoborinic acid |

InChI |

InChI=1S/BHO2.2O.W/c2-1-3;;;/h2H;;; |

InChI Key |

XECHTEQGTYVFSK-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)O.O=[W]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tungsten boron tetraoxide typically involves high-temperature reactions between tungsten and boron sources in the presence of oxygen. One common method is the boriding process, where tungsten powder is reacted with boron nitride at elevated temperatures (around 1723 K) in an inert atmosphere or vacuum . This method ensures the formation of tungsten borides with minimal impurities.

Industrial Production Methods: Industrial production of this compound may involve similar high-temperature processes, often scaled up to accommodate larger quantities. The use of advanced techniques such as chemical vapor deposition (CVD) and solid-state reactions can also be employed to produce high-purity this compound for specific applications .

Chemical Reactions Analysis

Types of Reactions: Tungsten boron tetraoxide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of oxygen and the specific conditions under which they occur.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen or other oxidizing agents at high temperatures.

Reduction: Reduction reactions may involve hydrogen or other reducing agents to convert this compound into lower oxidation state compounds.

Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of different tungsten boron compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce tungsten trioxide and boron oxide, while reduction can yield tungsten metal and boron-rich compounds .

Scientific Research Applications

Tungsten boron tetraoxide has a wide range of scientific research applications, including:

Chemistry: It is used as a catalyst in various chemical reactions due to its high stability and reactivity.

Biology: Research is ongoing to explore its potential use in biological applications, such as drug delivery and imaging.

Medicine: this compound’s unique properties make it a candidate for use in medical devices and implants.

Mechanism of Action

The mechanism by which tungsten boron tetraoxide exerts its effects involves its interaction with molecular targets and pathways. The compound’s high hardness and chemical stability are attributed to the strong covalent bonding between tungsten, boron, and oxygen atoms. These bonds create a robust lattice structure that contributes to its unique properties. Additionally, the presence of boron trimers and other structural features play a crucial role in stabilizing the compound and enhancing its performance in various applications .

Comparison with Similar Compounds

Research Findings and Implications

- Thermal Stability : this compound is expected to surpass boric acid in thermal resilience, aligning with tungsten’s high melting point.

- Catalytic Potential: The presence of boron could introduce Lewis acid sites, differentiating it from NiWO₄, which relies on transition metal redox activity.

- Limitations : The absence of direct experimental data for WBO₄ necessitates caution. Cross-referencing and suggests that boron’s role in ternary oxides remains underexplored due to analytical constraints .

Q & A

Q. Basic

- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES): Detects boron at trace levels (detection limit: ~0.1 ppm) using water-soluble extracts. Matrix effects from tungsten can be minimized by dilution or matrix-matched calibration .

- Complexometric Titration: Direct titration with EDTA or mannitol-borate complexes is effective for bulk boron quantification. Adjust pH to 5–6 to avoid interference from tungsten ions .

- Challenges: Non-representative sampling and contamination risks require rigorous sample homogenization and acid-washed containers .

How do first-principles calculations enhance the understanding of this compound's electronic configuration and catalytic properties?

Advanced

Density functional theory (DFT) simulations reveal electronic band structures, bonding interactions (e.g., W–O–B bridges), and active sites for catalytic applications. For example, studies on analogous metal tetraoxide clusters (e.g., Fe₃O₄) show that boron doping reduces bandgaps, enhancing photocatalytic activity . Researchers should validate computational models with experimental XPS or UV-Vis spectra to confirm predicted electronic transitions .

What strategies should researchers employ to resolve contradictions in reported crystallographic data for this compound across different studies?

Q. Advanced

- Systematic Literature Review: Classify studies by synthesis method, characterization tools, and environmental conditions (e.g., humidity) to identify confounding variables .

- High-Resolution Neutron Diffraction: Resolve discrepancies in boron occupancy by leveraging neutron scattering to detect light elements in heavy matrices .

- Reproducibility Checks: Replicate experiments using standardized protocols (e.g., ISO guidelines for XRD sample preparation) to isolate methodological inconsistencies .

What are the key considerations for ensuring reproducibility in experimental studies involving this compound synthesis?

Q. Basic

- Detailed Documentation: Report exact precursor purity, furnace ramp rates, and gas flow rates. For example, deviations in boron trioxide purity (>99.5% vs. 98%) can alter reaction kinetics .

- Supplementary Materials: Include raw diffraction data and spectral baselines to enable independent verification .

- Control Experiments: Test for hygroscopicity, as adsorbed moisture can hydrolyze boron intermediates, leading to inconsistent yields .

How can computational modeling be integrated with experimental data to predict the thermal stability of this compound under varying oxygen partial pressures?

Advanced

Combine thermogravimetric analysis (TGA) with phase-diagram simulations (CALPHAD method) to model decomposition pathways. For instance, ab-initio molecular dynamics (AIMD) can predict oxygen vacancy formation energies, which correlate with thermal stability at high temperatures (>1000°C) . Experimental validation via in-situ XRD under controlled atmospheres (e.g., Ar vs. O₂) is critical to refine computational parameters .

What advanced characterization methods are suitable for probing the local coordination environment of boron in this compound?

Q. Advanced

- Solid-State NMR (¹¹B): Distinguish between trigonal (BO₃) and tetrahedral (BO₄) boron coordination. Magic-angle spinning (MAS) at 14–18 kHz reduces peak broadening in crystalline matrices .

- X-ray Absorption Spectroscopy (XAS): Analyze boron K-edge spectra to identify hybridization states (sp² vs. sp³) and bond lengths with neighboring tungsten atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.